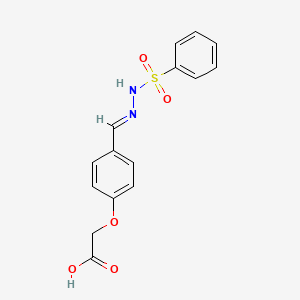![molecular formula C28H29N3O6 B12011256 [2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxybenzoic acid 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl ester benzoates . It features a benzene ring substituted with a methoxy group (CH₃O) and a butoxy group (C₄H₉O) at different positions. The compound exhibits interesting properties due to its unique structure.
Métodos De Preparación
a. Synthetic Routes: The synthetic route for this compound involves the condensation of 4-methoxy-2-methylaniline 2-methyl-p-anisidine ) with an appropriate acylating agent. Here’s a simplified representation of the reaction:
4-Methoxy-2-methylaniline+Acylating Agent→Compound
b. Reaction Conditions: The specific acylating agent and reaction conditions may vary, but typical conditions involve the use of acid chlorides or anhydrides. The reaction is often carried out in an organic solvent, such as dichloromethane or toluene.
c. Industrial Production Methods: Industrial-scale production of this compound likely employs optimized conditions, catalysts, and purification steps. detailed information on large-scale synthesis remains proprietary.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo various reactions, including:
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution at the acyl group or other reactive sites.
Oxidation/Reduction: Depending on the functional groups present.
Hydrolysis: Acidic or alkaline conditions (e.g., NaOH, HCl).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
Major Products: The hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol. Substitution reactions can lead to various derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Incorporating it into polymers or coatings.
Biological Studies: Assessing its effects on cellular processes.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
While detailed comparisons require an extensive literature review, this compound’s unique structure sets it apart from related benzoates. Similar compounds include 4-methoxybenzoic acid methyl ester and 4-methoxybenzaldehyde .
Propiedades
Fórmula molecular |
C28H29N3O6 |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-5-16-36-23-13-9-21(10-14-23)28(34)37-24-15-8-20(17-25(24)35-3)18-29-31-27(33)26(32)30-22-11-6-19(2)7-12-22/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
Clave InChI |
FQLHQYXVFNOEAT-RDRPBHBLSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)

